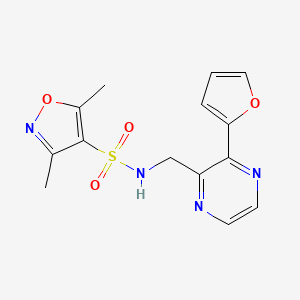
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The furan, pyrazine, and isoxazole rings likely contribute to the compound’s aromaticity and stability .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as electrophilic substitution, nucleophilic substitution, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. For instance, the presence of the sulfonamide group could make the compound polar and potentially soluble in water .科学的研究の応用
Antibacterial Activity
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including structures related to the specified chemical compound, has been explored for their potential as antibacterial agents. For example, Azab et al. (2013) synthesized various heterocyclic derivatives demonstrating significant antibacterial activities, indicating the potential of such compounds in developing new antibacterial therapies (Azab, Youssef, & El-Bordany, 2013).
Antitumor Agents
Research into the antitumor properties of sulfonamide derivatives has yielded promising results. Elgogary, Khidre, & El-Telbani (2020) synthesized a series of 1,2,3-triazole containing sulfonamide moieties that exhibited significant anticancer activity against MCF-7 cancer cell lines, suggesting the utility of these compounds in cancer treatment (Elgogary, Khidre, & El-Telbani, 2020).
Antiglaucoma Potential
A series of furazan and furoxan sulfonamides were prepared and found to be strong inhibitors of human carbonic anhydrase isoforms, with potential applications as antiglaucoma agents. This research demonstrates the potential of sulfonamide derivatives in treating eye conditions such as glaucoma, with certain compounds outperforming existing treatments in lowering intraocular pressure in animal models (Chegaev et al., 2014).
Hybrid Compounds for Diverse Biological Activities
Sulfonamide compounds have been hybridized with various heterocyclic moieties, leading to a wide array of biological activities. Ghomashi et al. (2022) reviewed recent advances in the development of two-component sulfonamide hybrids, showcasing their significance in the design of novel drugs with enhanced therapeutic profiles (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Isoxazole Derivatives and Protonation Studies
Studies on isoxazole derivatives, including the protonation of compounds similar to the specified chemical in aqueous sulfuric acid, have been conducted to understand their chemical behavior and potential pharmaceutical applications. Such research lays the groundwork for further exploration of isoxazole compounds in drug development (Manzo & de Bertorello, 1973).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-9-14(10(2)22-18-9)23(19,20)17-8-11-13(16-6-5-15-11)12-4-3-7-21-12/h3-7,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNQKIPFNFHFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

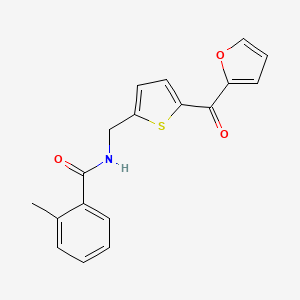

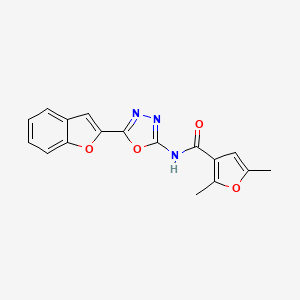
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690699.png)
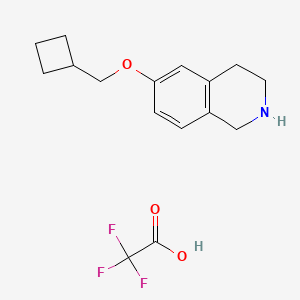
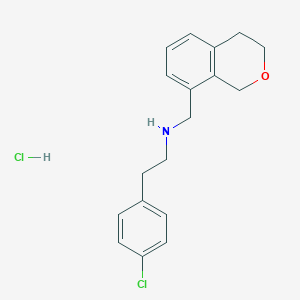
![8-(4-ethoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690702.png)
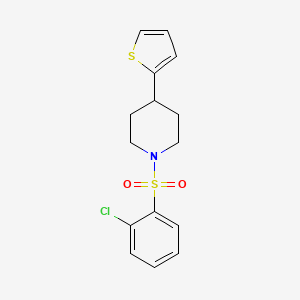
![7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B2690704.png)




![1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2690714.png)